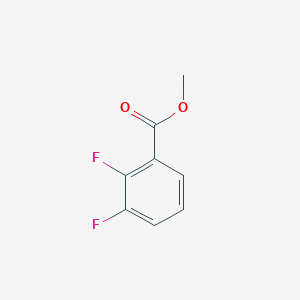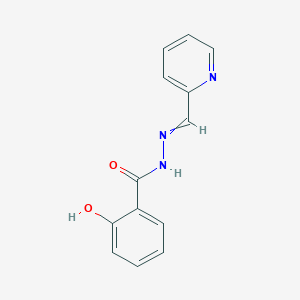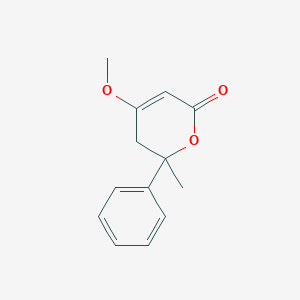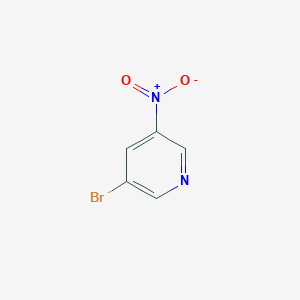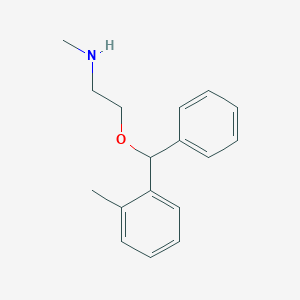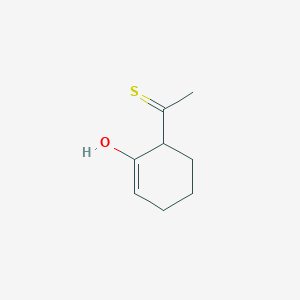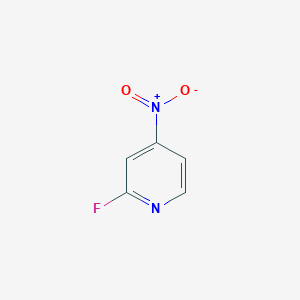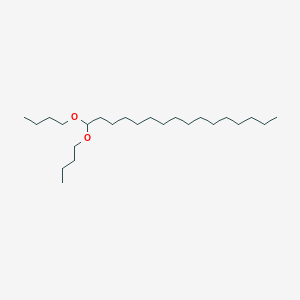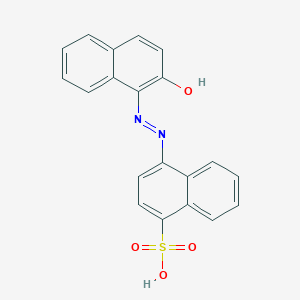
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid, commonly known as Sudan I, is an organic compound that belongs to the azo dye family. It is a red dye that is used in various industries, including food, textile, and paper. However, Sudan I has been found to be a potential carcinogen and mutagen, which has led to its ban in many countries.
Mécanisme D'action
The mechanism of action of Sudan I is not fully understood. However, it is believed that Sudan I undergoes metabolic activation by cytochrome P450 enzymes in the liver, forming reactive intermediates that can bind to DNA and induce mutations. Sudan I has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenicity.
Effets Biochimiques Et Physiologiques
Sudan I has been shown to induce DNA damage, chromosomal aberrations, and micronuclei formation in various cell types. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In animal models, Sudan I has been shown to induce liver and bladder tumors. Sudan I exposure has been associated with increased risk of bladder cancer in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Sudan I has several advantages as a model compound for studying the toxicity of azo dyes. It is readily available, relatively inexpensive, and has well-established toxicity data. However, Sudan I also has several limitations. Its toxicity is influenced by factors such as purity, dose, and exposure route, which can make it difficult to compare results across studies. Sudan I also has limited solubility in water, which can affect its bioavailability and toxicity.
Orientations Futures
Future research on Sudan I should focus on elucidating its mechanism of action and identifying biomarkers of exposure and toxicity. There is also a need to develop alternative, non-toxic dyes for use in various industries. Additionally, more studies are needed to determine the long-term health effects of Sudan I exposure in humans. Finally, there is a need for better regulation and monitoring of Sudan I in food and other consumer products.
In conclusion, 4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid, commonly known as Sudan I, is a red dye that has been widely used in various industries. However, it has been found to be a potential carcinogen and mutagen, which has led to its ban in many countries. Sudan I has been extensively studied as a model compound for studying the toxicity of azo dyes. It has been shown to induce genotoxicity, mutagenicity, and carcinogenicity in various in vitro and in vivo models. Further research is needed to fully understand its mechanism of action and long-term health effects in humans.
Méthodes De Synthèse
The synthesis of Sudan I involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid with sodium nitrite, followed by coupling with 1-naphthol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The purity of Sudan I is essential, as impurities can increase its toxicity.
Applications De Recherche Scientifique
Sudan I has been widely used in scientific research as a model compound for studying the metabolism and toxicity of azo dyes. It has been shown to induce genotoxicity, mutagenicity, and carcinogenicity in various in vitro and in vivo models. Sudan I has also been used as a fluorescent probe for studying protein-DNA interactions and as a staining agent for detecting lipids in cells.
Propriétés
Numéro CAS |
18268-54-7 |
|---|---|
Nom du produit |
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid |
Formule moléculaire |
C20H14N2O4S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17/h1-12,23H,(H,24,25,26) |
Clé InChI |
JSAKRLDIZOGQTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
Autres numéros CAS |
18268-54-7 |
Solubilité |
0.07 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



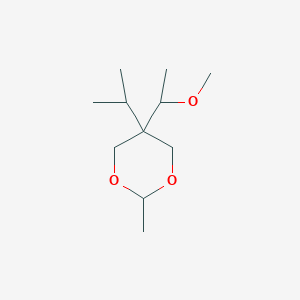
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

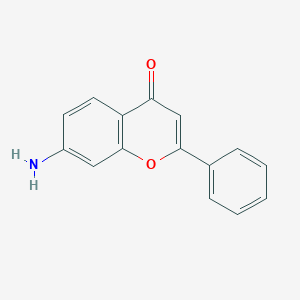
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
